molecular formula C7H7FOS B190215 2-Fluoro-6-(methylthio)phenol CAS No. 197149-26-1

2-Fluoro-6-(methylthio)phenol

Cat. No.: B190215
CAS No.: 197149-26-1
M. Wt: 158.2 g/mol
InChI Key: STCGISDXTCOTRG-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylthio)phenol is an organic compound with the molecular formula C7H7FOS It is characterized by the presence of a fluorine atom and a methylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-Fluoro-6-(methylthio)phenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment and controlled reaction environments to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(methylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-6-(methylthio)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(methylthio)phenol involves its interaction with molecular targets through its functional groups. The fluorine atom and the methylthio group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

  • 2-Fluoro-4-(methylthio)phenol
  • 2-Fluoro-6-(ethylthio)phenol
  • 2-Chloro-6-(methylthio)phenol

Comparison: 2-Fluoro-6-(methylthio)phenol is unique due to the specific positioning of the fluorine and methylthio groups on the phenol ring. This positioning can significantly influence its chemical reactivity and interactions compared to similar compounds. For example, the presence of a fluorine atom at the ortho position relative to the hydroxyl group can enhance the compound’s electrophilicity, making it more reactive in certain substitution reactions .

Properties

IUPAC Name

2-fluoro-6-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGISDXTCOTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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